
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide, commonly known as BCPC, is a chemical compound used in various scientific experiments due to its unique properties. It is a small molecule with the chemical formula C18H17BrClN3O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring that is substituted at the 2-position with an anilide . The compound belongs to the class of organic compounds known as 2-furanilides .Physical and Chemical Properties Analysis
The average weight of this compound is 422.703 and its monoisotopic weight is 421.019267157 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Antibacterial Activities and Computational Validation
A study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, including the structurally similar 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide, demonstrated significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria, such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The efficacy of these compounds, especially against NDM-positive A. baumannii, highlighted their potential as antibacterial agents. Computational docking studies and molecular dynamics (MD) simulations further validated the active site interactions and stability of these molecules, suggesting a promising avenue for the development of new antibacterial drugs (Siddiqa et al., 2022).
Antiprotozoal Activity
Research into substituted 2,5-bis(4-guanylphenyl)furans and related analogues, which share a functional similarity to this compound, has explored their antiprotozoal efficacy. Though not directly addressing this compound, these studies illuminate the broader potential of furan-carboxamide derivatives in treating protozoal infections. Particularly, some compounds exhibited significant activity against Trypanosoma rhodesiense, suggesting that modifications of the furan-carboxamide structure could yield potent antiprotozoal agents (Das & Boykin, 1977).
Antimicrobial Evaluation
A series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial potential. The preparation of these compounds aimed to incorporate functional groups known for significant bioactivity. Through spectroscopic techniques and X-ray structures, these compounds were thoroughly characterized. The antimicrobial assessment revealed varied activities, with specific derivatives exhibiting notable antifungal and antibacterial efficacy. This research underscores the capability of this compound derivatives to serve as frameworks for developing new antimicrobial agents (Sweidan et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . This kinase is involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
It is known to interact with its target, mapk10, leading to changes in the kinase’s activity . This interaction can influence various cellular processes, including cell proliferation and differentiation .
Biochemical Pathways
Given its target, it is likely to influence pathways related to cell proliferation, differentiation, and apoptosis
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its influence on MAPK10 and the associated cellular processes . .
Propiedades
IUPAC Name |
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSGUFYKAVXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2926236.png)
![(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B2926237.png)
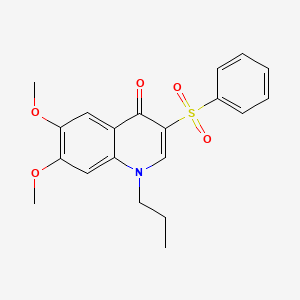
![4-[(3-Bromobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2926242.png)
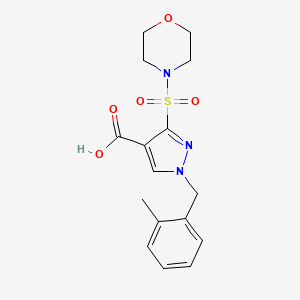
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2926246.png)

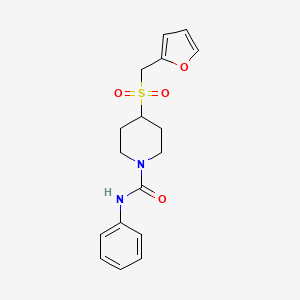
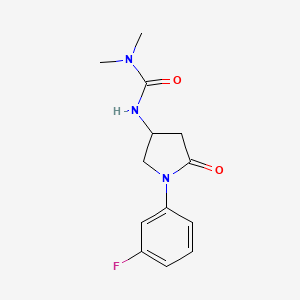
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2926252.png)
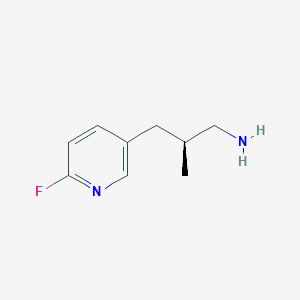
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2926256.png)
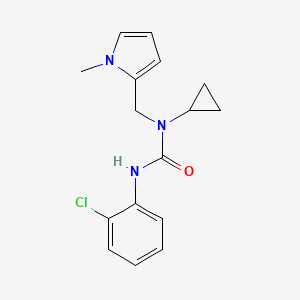
![ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)
